6-amino-7-hydroxy-1H-quinazolin-4-one
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Overview
Description
The compound with the identifier “6-amino-7-hydroxy-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-hydroxy-1H-quinazolin-4-one involves specific reaction conditions and reagents. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of small molecules . The preparation method typically involves the removal of proteins and other constituents that may precipitate when injected into the LC mobile phase, ensuring the purity and stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced techniques such as covalent organic framework materials containing bimetallic units . These methods ensure high yield and purity, making the compound suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-amino-7-hydroxy-1H-quinazolin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosgene and imidazole under anhydrous conditions . These reagents facilitate the formation of various derivatives and enhance the compound’s reactivity.
Major Products Formed
The major products formed from the reactions of this compound include amides, carbamates, and ureas . These products are valuable in various chemical and pharmaceutical applications.
Scientific Research Applications
6-amino-7-hydroxy-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and peptide coupling.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-amino-7-hydroxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it competitively inhibits the activation of plasminogen, thereby reducing fibrinolysis . This mechanism is crucial for its applications in medicine and therapeutic research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-amino-7-hydroxy-1H-quinazolin-4-one include:
Aminocaproic acid: An antifibrinolytic agent with a similar mechanism of action.
Tranexamic acid: Another antifibrinolytic compound with higher potency.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which allows for diverse applications in various scientific fields. Its ability to undergo multiple types of reactions and form valuable products sets it apart from other similar compounds.
Properties
IUPAC Name |
6-amino-7-hydroxy-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-4-6(2-7(5)12)10-3-11-8(4)13/h1-3,12H,9H2,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHMWHEDFXEPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1N)O)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1N)O)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.